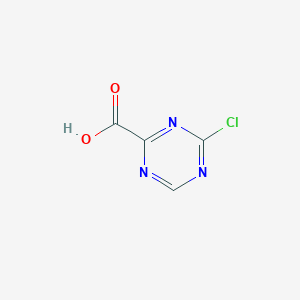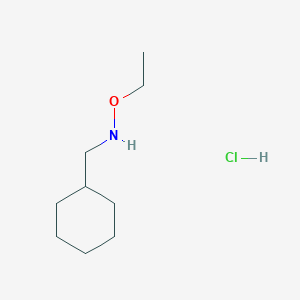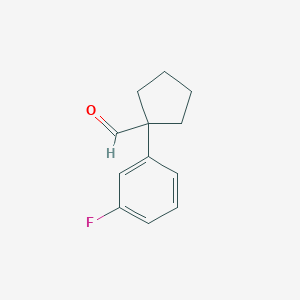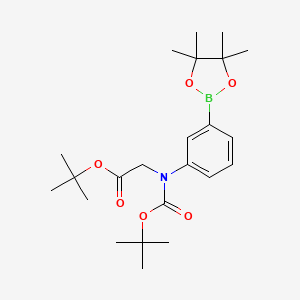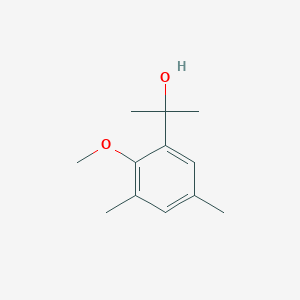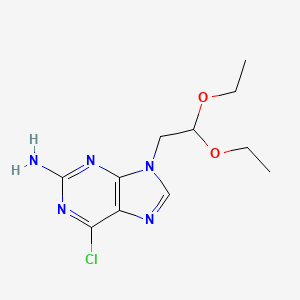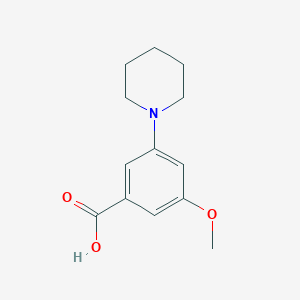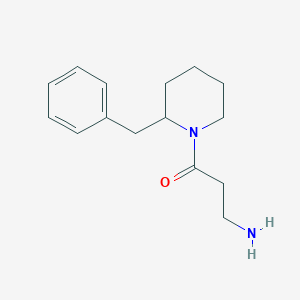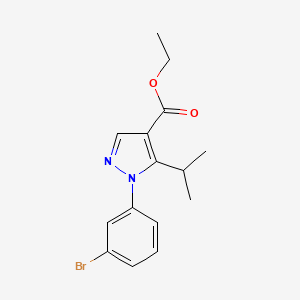
Thalidomide-O-acetamido-PEG1-C2-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-PEG1-C2-Br is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is specifically designed for use in targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras). It is a valuable tool in biomedical research for studying protein functions and developing new therapeutic strategies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG1-C2-Br involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.
PEGylation: The modified thalidomide is then conjugated with a PEG linker.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The acetamido and PEG linkers can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide-PEG conjugates with different functional groups .
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-PEG1-C2-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of PROTACs for targeted protein degradation, enabling the study of protein functions and interactions.
Medicine: Investigated for its potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and biotechnological applications .
Mecanismo De Acción
Thalidomide-O-acetamido-PEG1-C2-Br exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins.
Molecular Targets: The primary target is the cereblon protein, which plays a crucial role in the ubiquitin-proteasome system.
Pathways Involved: The ubiquitin-proteasome pathway is the main pathway involved in the degradation process .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: Another thalidomide-based cereblon ligand-linker conjugate used in PROTAC technology
Lenalidomide and Pomalidomide: Thalidomide analogs with similar mechanisms of action but different chemical structures and therapeutic applications.
Uniqueness
Thalidomide-O-acetamido-PEG1-C2-Br is unique due to its specific PEG linker and bromine atom, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable tool for developing novel PROTACs and studying protein degradation mechanisms .
Propiedades
Fórmula molecular |
C19H20BrN3O7 |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
N-[2-(2-bromoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20BrN3O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10H2,(H,21,25)(H,22,24,26) |
Clave InChI |
HYWNFDLCJVTBHT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


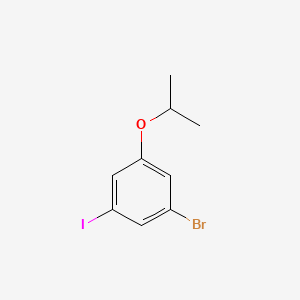
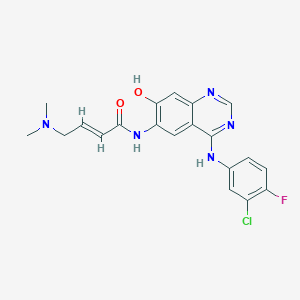
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)
